5-ethyl-1-methyl-1H-pyrazole-3-carboxamide
Overview
Description
“5-ethyl-1-methyl-1H-pyrazole-3-carboxamide” is a chemical compound . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .
Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .
Scientific Research Applications
Agrochemical Applications
Research on pyrazole carboxamide derivatives has demonstrated their significance in agrochemicals, particularly as fungicides and nematocides. For instance, a study on novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds revealed a weak fungicidal activity but notable nematocidal effectiveness against M. incognita, highlighting their potential in agricultural pest control (Zhao et al., 2017).
Antitumor Activities
Pyrazole carboxamide derivatives have been investigated for their antitumor properties. A study synthesizing new pyrazole derivatives, including 5-ethyl-1-methyl-1H-pyrazole-3-carboxamide, assessed their cytotoxicity against various cancer cell lines. The research identified compounds with significant antiproliferative effects, indicating the therapeutic potential of these derivatives in cancer treatment (Nassar et al., 2015).
Novel Synthesis Methods
The chemical also plays a role in the development of new synthesis methods for heterocyclic compounds. A modified, economical, and efficient synthesis approach for variably substituted pyrazolo[4,3-d]pyrimidin-7-ones was described, showcasing the versatility of pyrazole carboxamide derivatives in synthesizing complex molecular structures (Khan et al., 2005).
Imaging Agents for Neuroinflammation
In medical imaging research, derivatives of this compound have been synthesized for potential use as PET agents. These compounds target the IRAK4 enzyme, which is implicated in neuroinflammatory processes, demonstrating the compound's utility in diagnosing and studying neurological conditions (Wang et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Many pyrazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure of the compound and any functional groups it may possess.
Mode of Action
Pyrazole derivatives often work by binding to their target and modulating its activity . This can involve inhibiting an enzyme, activating a receptor, or blocking an ion channel, among other possibilities.
Biochemical Pathways
The exact pathways affected would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence how readily the compound is absorbed, how it is distributed throughout the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the specific biochemical pathways it affects. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds may be more effective or stable under specific conditions .
Properties
IUPAC Name |
5-ethyl-1-methylpyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-3-5-4-6(7(8)11)9-10(5)2/h4H,3H2,1-2H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWIZKIUVPKZNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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